5-Chloro-2-(piperazin-1-YL)pyrimidine
Description
5-Chloro-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 5-position and a piperazine ring at the 2-position. Its synthesis typically involves nucleophilic substitution reactions, where polychlorinated pyrimidines react with piperazine derivatives under controlled conditions. For example, demonstrates the reaction of tetrachloropyrimidine with DABCO (1,4-diazabicyclo[2.2.2]octane) to form piperazine-substituted pyrimidines in moderate yields (42–52%) . The compound’s structural versatility allows it to serve as a key intermediate in pharmaceuticals and agrochemicals, particularly in kinase inhibitors and herbicidal agents .
Properties
IUPAC Name |
5-chloro-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHDTJAPQFANKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576835 | |
| Record name | 5-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-40-6 | |
| Record name | 5-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperazin-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 5-chloropyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN) under reflux conditions . The reaction can be summarized as follows:
5-Chloropyrimidine+PiperazineK2CO3, CH3CN, refluxthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.
Substitution Reactions: The compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5-Chloro-2-(piperazin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates for various diseases, including Alzheimer’s disease and tuberculosis
Biological Studies: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Chemical Biology: It serves as a tool compound for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrimidine-Piperazine Derivatives
The biological and chemical properties of pyrimidine-piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Reaction Pathways
- Nucleophilic Substitution : The parent compound is synthesized via displacement of chlorine in polychlorinated pyrimidines by piperazine, as shown in . This method contrasts with ’s pyrazole derivatives, which require coupling of pyrimidine with pyrazolyl-oxy groups .
- Multicomponent Reactions : Kinase inhibitors like 12r () involve sequential coupling of pyrimidine, thiazole, and piperazine building blocks, highlighting the need for regioselective control .
Yield and Purity
- Yields for piperazine-pyrimidine derivatives range from 42% () to 70% (), influenced by steric hindrance and reagent reactivity.
- Purity is often validated via RP-HPLC (e.g., 99% for 12r in ), ensuring suitability for pharmacological studies .
Kinase Inhibition
This compound derivatives are prominent in kinase inhibitor development. For example:
- Compound 12r () inhibits CDK9 at IC50 = 1.2 nM, with >10-fold selectivity over CDK2, attributed to its meta-piperazine substitution .
- Derivatives with pyrazine or morpholine substituents () retain low nanomolar potency but vary in selectivity profiles .
Herbicidal Activity
The pyrazole-pyrimidine hybrid in demonstrates post-emergence herbicidal activity at 750 g/ha, targeting Digitaria sanguinalis . This contrasts with kinase-targeting analogs, underscoring the role of hybrid structures in diversifying applications.
Biological Activity
5-Chloro-2-(piperazin-1-YL)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a piperazine moiety and a chlorine atom. The molecular formula is with a molecular weight of approximately 271.57 g/mol. The presence of the piperazine group enhances its interaction with various biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
Biological Activities
Preliminary studies indicate that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Research has shown that this compound possesses notable antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Potential : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of human breast cancer cells. For instance, one study reported an IC50 value of 18 µM for a related compound, indicating effective inhibition comparable to established treatments like Olaparib .
- Poly (ADP-Ribose) Polymerase (PARP) Inhibition : Certain derivatives of this compound have been identified as inhibitors of PARP1, an enzyme involved in DNA repair processes. This inhibition leads to increased apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrimidine Core : The initial step often involves the condensation of appropriate precursors to form the pyrimidine structure.
- Substitution Reactions : The introduction of the piperazine group is usually achieved through nucleophilic substitution reactions, where the piperazine moiety acts as a nucleophile.
- Chlorination : The chlorine atom is introduced at the second position of the pyrimidine ring through electrophilic chlorination methods.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : A study highlighted that this compound shows broad-spectrum antimicrobial activity, indicating its potential as a lead compound for developing new antibiotics.
- Cancer Cell Studies : In vitro assays demonstrated that compounds derived from this structure can significantly reduce cell viability in human breast cancer cell lines. The mechanism involves apoptosis induction through PARP inhibition and increased CASPASE 3/7 activity, which are critical markers for programmed cell death .
- In Silico Analysis : Computational studies have provided insights into the binding affinities of this compound with specific biological targets, aiding in understanding its pharmacodynamics and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
